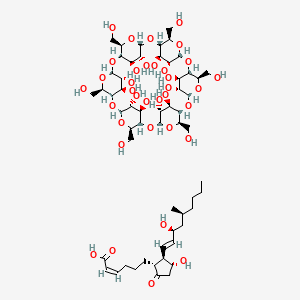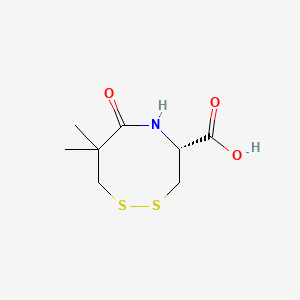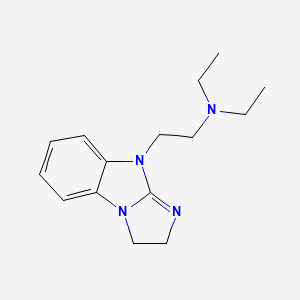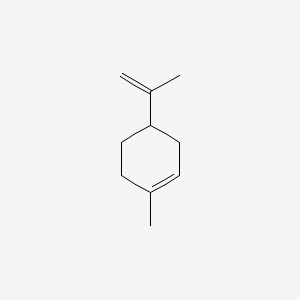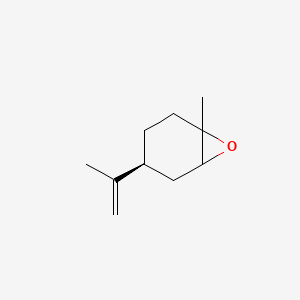
Linarin
概要
説明
科学的研究の応用
Linarin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylated flavonoids.
Biology: Investigated for its role in plant defense mechanisms.
Industry: Utilized in the development of dietary supplements due to its health benefits.
作用機序
リナリンは、いくつかの分子標的と経路を通じてその効果を発揮します。
中枢神経系: アセチルコリンエステラーゼ阻害剤として作用し、コリン作動性神経伝達を強化します.
抗炎症作用: Toll様受容体4(TLR4)/ミエロイド分化タンパク質-2(MD-2)複合体の形成を抑制することで、核因子κB(NF-κB)の活性化を阻害します.
抗酸化作用: 核因子エリスロイド2関連因子2(Nrf2)およびヘムオキシゲナーゼ-1(HO-1)の発現を増加させ、酸化ストレスから保護します.
類似の化合物との比較
リナリンは、ペクチリナリンやアセチネット-7-O-ルチノシドなどの他のグリコシル化フラボノイドと比較されることがよくあります。 これらの化合物は類似の構造的特徴を共有していますが、リナリンは、強力なアセチルコリンエステラーゼ阻害活性と睡眠と鎮静を強化する能力においてユニークです .
類似の化合物
ペクチリナリン: 抗炎症作用を持つ別のグリコシル化フラボノイド。
アセチネット-7-O-ルチノシド: 抗酸化作用が知られています.
将来の方向性
生化学分析
Biochemical Properties
Linarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit acetylcholinesterase and aldose reductase, which are crucial enzymes in the nervous system and glucose metabolism, respectively . Additionally, this compound exhibits binding interactions with proteins involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation at the cellular level . Moreover, this compound has neuroprotective effects, which are attributed to its ability to modulate signaling pathways involved in neuronal survival and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound binds to and inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . This action is beneficial in conditions such as Alzheimer’s disease. Additionally, this compound inhibits aldose reductase, which plays a role in diabetic complications . This compound also modulates gene expression by interacting with transcription factors and signaling molecules involved in inflammatory and apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it undergoes degradation under certain conditions. Long-term studies have shown that this compound can maintain its anti-inflammatory and neuroprotective effects over extended periods . Its stability and efficacy can be influenced by factors such as pH, temperature, and exposure to light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as anti-inflammatory and neuroprotective activities . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydrolysis, demethylation, glucuronidation, sulfation, glycosylation, methylation, and ring cleavage . Enzymes such as cytochrome P450s and glucuronosyltransferases play a role in the metabolism of this compound . These metabolic processes influence the bioavailability and efficacy of this compound in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation in specific tissues, such as the liver and brain, are crucial for its pharmacological effects . The transport and distribution of this compound are influenced by factors such as its chemical structure and the presence of transport proteins .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the mitochondria, where it exerts its neuroprotective effects by modulating mitochondrial function and preventing apoptosis . The subcellular localization of this compound is essential for its therapeutic efficacy and specificity .
準備方法
合成経路と反応条件
リナリンはさまざまな方法で合成できます。一般的なアプローチの1つは、キク科の植物からの抽出です。 抽出プロセスには通常、メタノールまたはエタノールなどの溶媒を使用し、その後、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製します .
工業的製造方法
工業的な設定では、リナリンは、マクロポーラス樹脂濃縮に続いて分取HPLC分離によって植物抽出物から精製できます。 この方法は、化合物の高純度を保証するため、さらなる用途に適しています .
化学反応の分析
反応の種類
リナリンは、加水分解、脱メチル化、グルクロン化、硫酸化、グリコシル化、メチル化、環状開裂など、いくつかの種類の化学反応を起こします 。これらの反応は、その代謝とバイオアベイラビリティにとって不可欠です。
一般的な試薬と条件
加水分解: 通常、酸性または酵素条件を伴います。
脱メチル化: 多くの場合、酸化剤を使用して実施されます。
グルクロン化と硫酸化: 特定の転移酵素によって促進される酵素反応。
グリコシル化: 酵素による糖部分の付加。
メチル化: メチルトランスフェラーゼによって触媒されます。
環状開裂: 酸化条件下で起こる可能性があります.
形成される主要な生成物
これらの反応から形成される主な生成物には、アセチネット、アピゲニン、p-ヒドロキシベンズアルデヒドが含まれます .
科学研究への応用
リナリンは、広範囲の科学研究アプリケーションを持っています。
化学: グリコシル化フラボノイドの研究におけるモデル化合物として使用されます。
生物学: 植物の防御機構における役割について調査されています。
類似化合物との比較
Linarin is often compared with other glycosylated flavonoids such as pectothis compound and acacetin-7-O-rutinoside. While these compounds share similar structural features, this compound is unique in its potent acetylcholinesterase inhibitory activity and its ability to enhance sleep and sedation .
Similar Compounds
Pectothis compound: Another glycosylated flavonoid with anti-inflammatory properties.
Acacetin-7-O-rutinoside: Known for its antioxidant activities.
特性
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVGIJBUXMQFOF-PJOVQGMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197382 | |
| Record name | Linarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-36-4 | |
| Record name | Linarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBH2I685IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



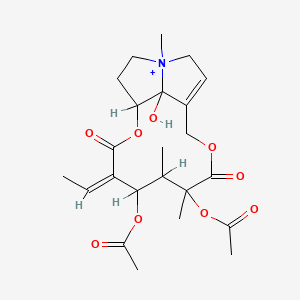

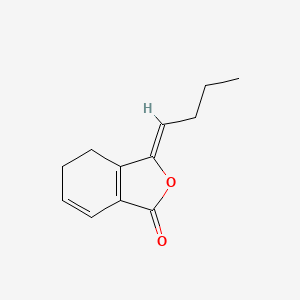
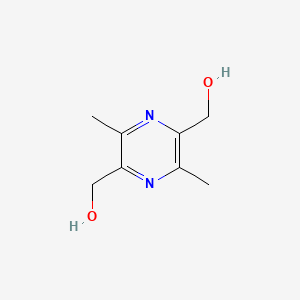
![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[[2-[[2-[[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]methyl]-3-(4-isothiocyanatophenyl)propyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B1675394.png)

